Arsenobetaine

Catalog No.
S582855
CAS No.
64436-13-1
M.F
C5H11AsO2
M. Wt
178.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arsenobetaine

CAS Number

64436-13-1

Product Name

Arsenobetaine

IUPAC Name

2-trimethylarsoniumylacetate

Molecular Formula

C5H11AsO2

Molecular Weight

178.06 g/mol

InChI

InChI=1S/C5H11AsO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3

InChI Key

SPTHHTGLGVZZRH-UHFFFAOYSA-N

SMILES

C[As+](C)(C)CC(=O)[O-]

Synonyms

arsenobetaine

Canonical SMILES

C[As+](C)(C)CC(=O)[O-]

Arsenobetaine is an organoarsenic compound, primarily found in marine environments, particularly in fish. It is recognized as the arsenic analogue of trimethylglycine, commonly known as betaine. Structurally, it is characterized by the formula C5H11AsO2\text{C}_5\text{H}_{11}\text{AsO}_2 and is a product of the biotransformation of inorganic arsenic compounds through various biological pathways. Unlike many other organoarsenic compounds, arsenobetaine exhibits low toxicity, with a median lethal dose exceeding 10,000 mg/kg in mice, which positions it as a relatively safe compound compared to other arsenic species such as arsenous acid .

The mechanism of action of arsenobetaine in marine organisms is not entirely understood. However, research suggests it might play a role in osmoregulation (maintaining water balance) and act as a chemical chaperone, stabilizing proteins under stress conditions [].

Arsenobetaine itself is considered non-toxic to humans and animals, with a very high LD50 (lethal dose 50%) in mice (10 g/kg) []. However, it's important to note that in mammals, unlike fish, arsenobetaine can be biotransformed into inorganic arsenic, which is toxic []. This highlights the importance of further research on the metabolism of arsenobetaine in different organisms.

Understanding Arsenic Metabolism:

  • AsB is a major form of arsenic found in marine organisms like fish and shellfish, and certain terrestrial mushrooms [, ]. However, unlike inorganic arsenic forms, AsB is considered non-toxic []. Studying how AsB is absorbed, metabolized, and excreted in different organisms helps researchers understand the fate of arsenic in the food chain and its potential health implications [].

Biomarker for Seafood Consumption:

  • Due to its high concentration in marine organisms, AsB can be used as a biomarker to assess seafood consumption in human populations []. This information is valuable in epidemiological studies investigating the potential health benefits or risks associated with seafood intake.

Investigating AsB's Biological Role:

  • While the exact function of AsB in marine organisms remains under investigation, several hypotheses exist. Some researchers propose it acts as an osmolyte, helping organisms regulate internal pressure and maintain cell function []. Others suggest it might play a role in detoxification or serve as an energy source. Understanding AsB's biological role can provide insights into the adaptation of marine organisms to arsenic-rich environments.

Potential Health Effects:

  • Recent studies indicate that AsB might undergo partial biotransformation to inorganic arsenic in the human body, raising concerns about potential health risks associated with long-term AsB consumption []. However, further research is needed to determine the extent of this biotransformation and its potential consequences.

Developing Analytical Techniques:

  • The unique chemical structure of AsB necessitates the development of specific analytical techniques for its accurate detection and quantification in various matrices like food, biological samples, and environmental samples. This research helps establish reliable methods for monitoring AsB exposure and assessing its potential impact on human health and the environment.

Arsenobetaine is synthesized primarily through methylation and oxidation processes involving arsenosugars and dimethylarsinous acid. The biosynthetic pathway typically involves the degradation of arsenosugars found in marine organisms. This process can be summarized as follows:

  • Arsenosugar Degradation: Arsenosugars are broken down into simpler components.
  • Methylation: These components undergo methylation to form dimethylarsinous acid.
  • Formation of Arsenobetaine: Further transformations lead to the production of arsenobetaine.

These reactions highlight the compound's role in detoxifying inorganic arsenic by converting it into non-toxic forms .

Arsenobetaine serves several biological functions, particularly in marine organisms. It is believed to act as an osmolyte, helping cells maintain their integrity under osmotic stress. Studies have indicated that it may confer cytoprotection against high osmolarity and temperature extremes, similar to the role of glycine betaine in terrestrial organisms . Additionally, its non-toxic nature allows for its accumulation in seafood without posing significant health risks to humans .

The synthesis of arsenobetaine can occur through both biological and chemical methods:

  • Biological Synthesis:
    • Microbial Pathways: Microorganisms such as Bacillus subtilis utilize enzymatic pathways to convert inorganic arsenic into arsenobetaine via intermediates like arsenocholine .
    • Marine Organisms: Algae and other low-trophic marine organisms synthesize arsenobetaine from arsenosugars through natural metabolic pathways.
  • Chemical Synthesis:
    • Laboratory methods often replicate biological pathways using synthetic precursors under controlled conditions to produce arsenobetaine for research purposes .

Arsenobetaine has several applications, particularly in environmental science and toxicology:

  • Ecotoxicology Studies: Its presence in seafood makes it a critical compound for studying arsenic bioaccumulation and its effects on human health.
  • Biochemical Research: It serves as a model compound for understanding organoarsenic metabolism and detoxification mechanisms.
  • Nutritional Studies: Given its prevalence in fish, understanding its role may have implications for dietary recommendations regarding seafood consumption .

Research has explored the interactions between arsenobetaine and various biological systems:

  • Microbial Interactions: Certain microorganisms can degrade arsenobetaine back into inorganic arsenic, highlighting its role in biogeochemical cycles .
  • Toxicological Studies: Investigations into how arsenobetaine interacts with other arsenic species have revealed that while it is non-toxic, some of its metabolic intermediates can be more toxic than the parent compound .

Arsenobetaine shares similarities with several other organoarsenic compounds, but its unique properties set it apart:

CompoundFormulaToxicity LevelUnique Features
ArsenocholineC₄H₁₃AsOModeratePrecursor to arsenobetaine; involved in biosynthesis
TrimethylarsineC₃H₉AsHighHighly toxic; used industrially
Dimethylarsinic AcidC₂H₅AsO₂ModerateMetabolite of inorganic arsenic; more toxic than arsenobetaine
Monomethylarsinic AcidC₂H₇AsOHighIntermediate in methylation pathways; highly toxic

Arsenobetaine's low toxicity and role as a non-toxic waste product distinguish it from these compounds, making it an important subject of study in both environmental and health sciences .

Physical Description

Solid

Hydrogen Bond Acceptor Count

2

Exact Mass

177.997499 g/mol

Monoisotopic Mass

177.997499 g/mol

Heavy Atom Count

8

Melting Point

204 - 210 °C

UNII

UWC1LS4V3I

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

64436-13-1

Metabolism Metabolites

Arsenic is absorbed mainly by inhalation or ingestion, as to a lesser extent, dermal exposure. It is then distributed throughout the body, where it is reduced into arsenite if necessary, then methylated into monomethylarsenic (MMA) and dimethylarsenic acid (DMA) by arsenite methyltransferase. Arsenic and its metabolites are primarily excreted in the urine. Arsenic is known to induce the metal-binding protein metallothionein, which decreases the toxic effects of arsenic and other metals by binding them and making them biologically inactive, as well as acting as an antioxidant. (L20)

Wikipedia

Arsenobetaine

Dates

Modify: 2023-08-15

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